molecular formula C21H19N3O2 B2915229 [1,1'-Biphenyl]-4-yl(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1351610-43-9

[1,1'-Biphenyl]-4-yl(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2915229
CAS No.: 1351610-43-9
M. Wt: 345.402
InChI Key: SLHXLNLSIYVQHR-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-yl(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H19N3O2 and its molecular weight is 345.402. The purity is usually 95%.
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Scientific Research Applications

Metabolism of Strained Rings

Research on compounds with strained ring structures similar to the azetidine and oxadiazole moieties in "[1,1'-Biphenyl]-4-yl(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone" has highlighted their metabolic pathways. For instance, the glutathione S-transferase–catalyzed formation of a glutathione-conjugated spiro-azetidine without prior bioactivation indicates a unique metabolic pathway for such compounds, which could be relevant for understanding the biotransformation of similarly structured chemicals (Li et al., 2019).

Novel Microsomal Epoxide Hydrolase–Catalyzed Hydration

The hydration and ring opening of oxetane-containing compounds, similar to the oxadiazole ring in the subject compound, have been studied. These processes are catalyzed by microsomal epoxide hydrolase, suggesting that similar structural moieties in drugs could undergo distinctive metabolic transformations, impacting their pharmacokinetic profiles and possibly their therapeutic efficacy (Li et al., 2016).

Synthesis and Antimicrobial Evaluation

The synthesis and evaluation of antimicrobial activity of compounds containing biphenyl and oxadiazole structures, akin to the compound of interest, have been reported. These studies provide insights into the potential of such compounds to act as antimicrobial agents, highlighting their relevance in drug discovery and development for treating infections (Reddy & Reddy, 2016).

Role of Non-Covalent Interactions

Investigations into the crystal packing of oxadiazole derivatives have revealed the significance of lone pair-π interaction and halogen bonding. Such studies are crucial for understanding the solid-state properties of compounds, which can influence their stability, formulation, and bioavailability (Sharma et al., 2019).

Properties

IUPAC Name

[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c25-21(17-10-6-15(7-11-17)14-4-2-1-3-5-14)24-12-18(13-24)20-22-19(23-26-20)16-8-9-16/h1-7,10-11,16,18H,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHXLNLSIYVQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CN(C3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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